2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Description
The compound 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide (hereafter referred to as the target compound) is a benzamide derivative characterized by three key structural features:
A 1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl group at the 5-position of the benzene ring. This sulfone-containing heterocycle may enhance electron-withdrawing properties and influence molecular interactions.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-27-17-5-3-2-4-13(17)8-10-21-19(24)15-12-14(6-7-16(15)20)22-18(23)9-11-28(22,25)26/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTXSHXLJULKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-(2-methoxyphenyl)ethylamine to form an intermediate, which is then reacted with a thiazolidinone derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the chloro group can yield various substituted benzamides.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
The compound serves as a valuable building block in organic synthesis. Its structural features allow for the modification and derivation of more complex molecules, which can be utilized in various chemical reactions. For example, it can undergo substitution reactions at the chloro or thiazolidine positions to create derivatives with altered properties.
Reactivity Studies
Research has shown that 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can participate in oxidation and reduction reactions. These reactions are crucial for understanding the compound's reactivity and potential applications in materials science and catalysis.
Biological Applications
Enzyme Inhibition
Studies have indicated that this compound may act as an enzyme inhibitor. Its ability to bind to specific enzymes could lead to therapeutic applications in treating diseases where such enzymes play a critical role. For instance, research into similar thiazolidinone derivatives has shown promise in inhibiting enzymes associated with cancer progression.
Antimicrobial Activity
Research suggests that compounds with thiazolidinone structures exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis and metabolic pathways. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Thiazolidinones are known for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Medical Applications
Potential Therapeutic Uses
Given its biological activities, there is ongoing research into the potential therapeutic uses of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide for treating various diseases including cancer and infectious diseases. The compound's unique structure allows it to interact with biological targets effectively.
Industrial Applications
Material Development
In industry, this compound can be utilized in the development of new materials with specific properties. Its unique chemical structure could lead to innovations in polymers or coatings that require specific functionalities such as enhanced durability or chemical resistance.
Case Study 1: Antimicrobial Research
A study conducted on thiazolidinone derivatives demonstrated significant antimicrobial activity against multiple bacterial strains. The mechanism involved the inhibition of cell wall synthesis and disruption of metabolic processes, highlighting the potential of similar compounds like 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide as novel antibiotics.
Case Study 2: Anti-inflammatory Properties
Research published in a peer-reviewed journal explored the anti-inflammatory effects of thiazolidinone compounds. The findings indicated that these compounds could inhibit pro-inflammatory cytokines effectively in vitro and in animal models, suggesting potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, the thiazolidinyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Benzamide Core
Compound A : 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide ()
- Key Differences :
- Lacks the 1,1,3-trioxothiazolidinyl group at the 5-position.
- Contains a 2-methoxy substituent instead of 2-chloro.
- Absence of the trioxothiazolidinyl ring reduces electron-withdrawing effects, possibly diminishing stability or target affinity .
Compound B : 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenyl)methylene-4-oxo-2-thioxothiazolidin-3-yl]benzamide ()
- Key Differences: Features a 2-thioxo-4-oxothiazolidin-3-yl group instead of the trioxo variant. Includes a 3-methoxy-4-propoxyphenyl substituent on the thiazolidinone ring.
- Implications :
Analogues with Modified Thiazolidinone Moieties
Compound C : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide ()
- Key Differences :
- Contains a 2,4-dioxothiazolidin-5-ylidene group.
- Lacks the chloro and methoxyphenethyl substituents.
- Implications :
Patent-Derived Analogues ()
Compound D : 2-[(1S)-1-Cyclohexylethoxy]-N-(2,6-dichlorophenyl)-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
- Key Differences: Replaces the thiazolidinone ring with a triazolo-pyridine heterocycle. Incorporates fluorine and cyclohexylethoxy groups.
- Implications :
- Fluorine enhances metabolic stability and bioavailability.
- The triazolo-pyridine system may target enzymes like kinases more selectively .
Biological Activity
The compound 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic organic molecule with potential therapeutic applications. Its complex structure includes a benzamide core and a thiazolidinone moiety, which are known for their biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and its IUPAC name is as stated above. The compound features a chloro substituent on the benzamide ring and a methoxyphenyl group that may influence its interaction with biological targets.
The biological activity of 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation : It has the potential to bind to receptors, altering their activity and influencing cellular responses.
Biological Activity
Research has indicated that compounds similar to 2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide exhibit a range of biological activities:
Antitumor Activity
Studies have shown that derivatives of thiazolidinones possess significant antitumor properties. For example:
- Case Study : A study demonstrated that thiazolidinone derivatives exhibited potent antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The presence of specific substituents (e.g., chloro or nitro groups) enhanced their activity against these cell lines .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties:
- Research Findings : Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate moderate to high antibacterial activity .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
